molecular formula C13H14N2O B604775 (1Z)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one oxime CAS No. 156424-66-7

(1Z)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one oxime

Cat. No. B604775
M. Wt: 214.26g/mol
InChI Key: KODQVCCADXQRDY-NTCAYCPXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The chemical compound “(1Z)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one oxime” is a versatile material used in scientific research. Its unique structure and properties make it valuable for applications in various fields, including drug discovery, catalysis, and materials science1.



Molecular Structure Analysis

The molecular structure of “(1Z)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one oxime” is unique and contributes to its versatile applications in scientific research1. However, detailed structural analysis information is not available.



Chemical Reactions Analysis

Specific information on the chemical reactions involving “(1Z)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one oxime” is not available.



Physical And Chemical Properties Analysis

The physical and chemical properties of “(1Z)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one oxime” contribute to its applications in various fields1. However, detailed property analysis information is not available.


Scientific Research Applications

Organic Synthesis and Chemical Transformations

Research highlights the diverse synthetic applications and chemical transformations of carbazole derivatives. For instance, Martin and Prasad (2007) discussed the reactions of methyl 2-(1-oxo-2,3,4,9-tetrahydro-1H-carbazol-2-yl)oxoacetates with hydroxylamine hydrochloride, leading to various products including 1-hydroxyimino-2,3,4,9-tetrahydro-1H-carbazoles, showcasing the versatility of carbazole compounds in organic synthesis Martin & Prasad, 2007.

Photophysical Studies

Ghosh et al. (2013) synthesized two new fluorophores from derivatives of 2,3,4,9-tetrahydro-1H-carbazol-1-one, demonstrating their sensitivity to solvent polarity and hydrogen bonding. This study provides insights into the solution phase photophysics of carbazole derivatives, highlighting their potential in photophysical applications Ghosh et al., 2013.

Biomedical and Antimicrobial Applications

Research into the biological activities of carbazole derivatives has shown potential antimicrobial properties. A study by Gu and Wang (2010) on the synthesis of novel 1H-dibenzo[a,c]carbazole derivatives from dehydroabietic acid revealed pronounced antibacterial activities against several bacteria strains, suggesting the potential use of carbazole derivatives in developing new antimicrobial agents Gu & Wang, 2010.

Photoinitiators for Polymerization

Research by Zhao et al. (2011) on the synthesis of 1-{6-(2-methylbenzoyl)-N-ethylcarbazole-3-yl}-ethane-1-one oxime O-acetate, a carbazole photoinitiator, shows the utility of carbazole derivatives in polymer science, particularly in photopolymerization processes. This highlights another dimension of carbazole applications, emphasizing its importance in material science Zhao et al., 2011.

Safety And Hazards

Specific safety and hazard information for “(1Z)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one oxime” is not available.


Future Directions

The future directions of research and applications involving “(1Z)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one oxime” are not specified in the available resources.


Please note that this analysis is based on the limited information available and may not be comprehensive. For more detailed information, please refer to scientific literature or contact a chemical supplier.


properties

IUPAC Name

(NZ)-N-(6-methyl-2,3,4,9-tetrahydrocarbazol-1-ylidene)hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O/c1-8-5-6-11-10(7-8)9-3-2-4-12(15-16)13(9)14-11/h5-7,14,16H,2-4H2,1H3/b15-12-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KODQVCCADXQRDY-QINSGFPZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC3=C2CCCC3=NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(C=C1)NC\3=C2CCC/C3=N/O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1Z)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one oxime

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